

Spectroscopic Data of 5-Bromo-4-methoxypicolinonitrile: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **5-Bromo-4-methoxypicolinonitrile**

Cat. No.: **B1528941**

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Introduction

5-Bromo-4-methoxypicolinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique electronic and structural properties, conferred by the interplay of the electron-withdrawing nitrile and bromine substituents and the electron-donating methoxy group on the pyridine ring, make it a valuable scaffold for the synthesis of novel bioactive molecules and functional materials. Accurate structural elucidation and characterization are paramount for its application in these fields. This technical guide provides a comprehensive overview of the predicted spectroscopic data for **5-Bromo-4-methoxypicolinonitrile**, including ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry. Furthermore, it outlines detailed, field-proven protocols for the acquisition and interpretation of this data, offering a self-validating framework for researchers.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for **5-Bromo-4-methoxypicolinonitrile**, the following data is predicted based on the analysis of structurally analogous compounds and established principles of spectroscopic theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.45	Singlet	1H	H-6
~7.20	Singlet	1H	H-3
~4.05	Singlet	3H	-OCH ₃

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~165.0	C-4
~152.0	C-6
~145.0	C-2
~118.0	C-5
~116.0	-CN
~110.0	C-3
~57.0	-OCH ₃

Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorption Bands (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
~3100-3000	Medium	Aromatic C-H Stretch
~2950-2850	Medium	Aliphatic C-H Stretch (-OCH ₃)
~2230	Strong	C≡N Stretch (Nitrile)
~1600, ~1480	Medium-Strong	C=C and C≡N Ring Stretching
~1270	Strong	Aryl-O Stretch (Asymmetric)
~1030	Strong	Aryl-O Stretch (Symmetric)
~880	Strong	C-H Out-of-plane Bending
~650	Medium	C-Br Stretch

Mass Spectrometry

Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

m/z Value	Ion	Description
227/229	[M+H] ⁺	Protonated molecular ion, showing a characteristic 1:1 isotopic pattern for bromine (⁷⁹ Br/ ⁸¹ Br).
212/214	[M-CH ₃] ⁺	Loss of a methyl radical from the methoxy group.
199/201	[M-CO] ⁺	Loss of carbon monoxide.
148	[M-Br] ⁺	Loss of a bromine radical.

In-Depth Analysis and Interpretation

The predicted spectroscopic data provides a detailed fingerprint of the molecular structure of **5-Bromo-4-methoxypicolinonitrile**.

- ¹H NMR: The two singlets in the aromatic region correspond to the two protons on the pyridine ring. The downfield shift of H-6 (~8.45 ppm) is attributed to the deshielding effect of the adjacent nitrogen atom and the nitrile group. The H-3 proton (~7.20 ppm) is expected to be more upfield. The sharp singlet at ~4.05 ppm is characteristic of the three protons of the methoxy group.
- ¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring are influenced by the substituents. The carbon attached to the oxygen of the methoxy group (C-4) is expected to be the most downfield (~165.0 ppm). The carbons adjacent to the nitrogen (C-2 and C-6) will also be significantly downfield. The carbon bearing the bromine atom (C-5) and the nitrile carbon will have distinct chemical shifts. The methoxy carbon will appear in the upfield region (~57.0 ppm).
- IR Spectroscopy: The strong absorption band around 2230 cm⁻¹ is a clear indicator of the nitrile (C≡N) functional group.^[1] The presence of aromatic C-H stretching above 3000 cm⁻¹ and C=C/C=N ring stretching bands confirms the pyridine core.^[2] The strong bands in the 1300-1000 cm⁻¹ region are characteristic of the aryl ether linkage of the methoxy group.^[3]
- Mass Spectrometry: The mass spectrum is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in a nearly 1:1 natural abundance).^{[4][5]} Fragmentation is likely to occur through the loss of a methyl group from the methoxy ether, followed by the loss of carbon monoxide, or through the cleavage of the C-Br bond.^{[6][7]}

Experimental Protocols

The following protocols are designed to ensure the acquisition of high-quality spectroscopic data for the structural confirmation of **5-Bromo-4-methoxypicolinonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Accurately weigh 5-10 mg of the purified compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.^{[8][9]}

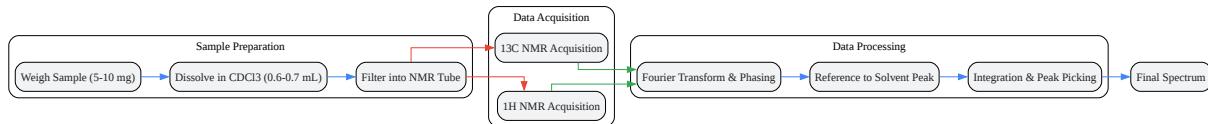
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be used.
- Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[\[10\]](#)

2. ^1H NMR Data Acquisition:

- Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Typical acquisition parameters include:
 - Pulse angle: 30-45°
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 1-5 seconds
 - Number of scans: 16-64 (adjust for optimal signal-to-noise ratio)
- The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).

3. ^{13}C NMR Data Acquisition:

- Acquire the spectrum on the same spectrometer. A proton-decoupled pulse sequence is typically used.
- Typical acquisition parameters include:
 - Pulse angle: 30-45°
 - Acquisition time: 1-2 seconds
 - Relaxation delay: 2-10 seconds
 - Number of scans: 1024-4096 (or more, as ^{13}C has a low natural abundance)
- The chemical shifts should be referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).



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NMR Experimental Workflow.

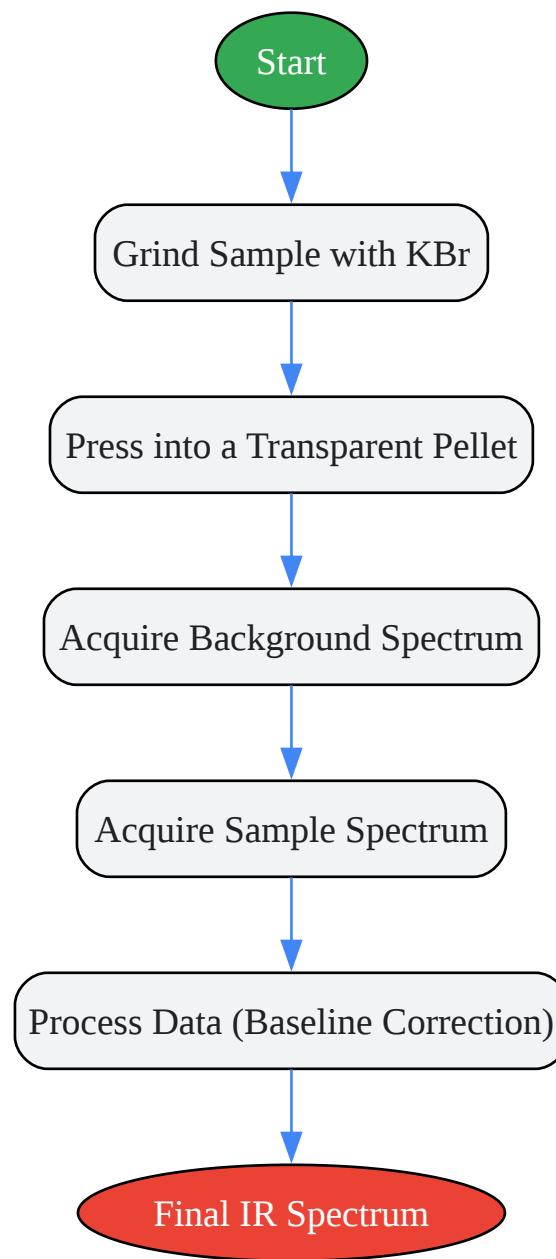
Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
- Transfer the mixture to a pellet-forming die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

2. Data Acquisition:

- Record a background spectrum of the empty sample compartment.[\[11\]](#)[\[12\]](#)
- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The final spectrum is presented in terms of transmittance or absorbance.



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FT-IR Experimental Workflow.

Mass Spectrometry (MS)

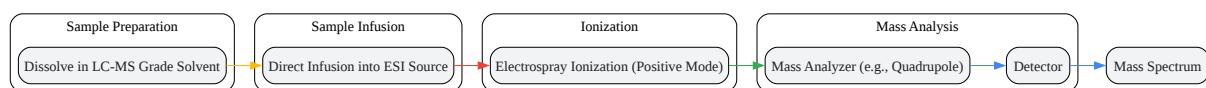
1. Sample Preparation:

- Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

- The solvent should be of high purity (LC-MS grade) to minimize background ions.

2. Data Acquisition (Electrospray Ionization - ESI):

- Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 μ L/min).[\[13\]](#)
- Acquire the mass spectrum in positive ion mode.
- Typical ESI source parameters:
 - Capillary voltage: 3-4 kV
 - Nebulizing gas pressure: 10-20 psi
 - Drying gas flow rate: 5-10 L/min
 - Drying gas temperature: 200-300 °C
- Scan over a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-500).



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